

# comparing catalytic activity of different trifluoromethyl ketones

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## Compound of Interest

Compound Name: 2'-Methyl-2,2,2-trifluoroacetophenone

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## A Comparative Guide to the Catalytic Activity of Trifluoromethyl Ketones in Enantioselective Epoxidation

The incorporation of a trifluoromethyl ( $\text{CF}_3$ ) group into ketone structures has emerged as a powerful strategy in the design of organocatalysts, particularly for asymmetric epoxidation reactions. The strong electron-withdrawing nature of the  $\text{CF}_3$  group enhances the electrophilicity of the ketone's carbonyl carbon, facilitating the formation of a highly reactive dioxirane intermediate from an oxidant like hydrogen peroxide. This guide provides a comparative overview of the catalytic performance of various trifluoromethyl ketones in the enantioselective epoxidation of alkenes, supported by experimental data from recent studies.

## Performance Comparison of Trifluoromethyl Ketone Catalysts

The catalytic efficacy of trifluoromethyl ketones is significantly influenced by the chiral scaffold to which the ketone functionality is attached. Embedding the trifluoromethyl ketone into a peptide or a carbohydrate structure allows for the creation of a chiral environment around the active dioxirane species, enabling stereoselective oxygen transfer to the alkene.

## Peptide-Embedded Trifluoromethyl Ketone Catalysts

Researchers have developed peptide-based catalysts where a chiral trifluoromethyl ketone (Tfk) with a pendant carboxylic acid is incorporated into a peptide sequence.<sup>[1][2][3]</sup> The study

explored how modifications to the peptide backbone influence the yield and enantioselectivity of the epoxidation of 1-phenylcyclohex-1-ene. The catalysts tested were variations of a tripeptide structure, Ac-D-Val-Pro-Tfk-Mba, where the stereochemistry of the valine residue and the terminal  $\alpha$ -methylbenzylamine (Mba) were altered.

Catalyst	Substrate	Yield (%)	Enantiomeric Ratio (er)
Ac-D-Val-Pro-Tfk-(R)-Mba	1-phenylcyclohex-1-ene	-	87.0:13.0
Ac-D-Val-Pro-Tfk-(S)-Mba	1-phenylcyclohex-1-ene	-	84.5:15.5
Ac-L-Val-Pro-Tfk-(R)-Mba	1-phenylcyclohex-1-ene	-	89.5:10.5
Data sourced from[2]			

Further optimization and substrate scope evaluation were conducted with the most promising catalyst, Ac-L-Val-Pro-Tfk-(R)-Mba.

Substrate	Product	Yield (%)	Enantiomeric Ratio (er)
1-phenylcyclohex-1-ene	1-phenylcyclohex-1-ene oxide	88	90.5:9.5
1-phenylcyclopent-1-ene	1-phenylcyclopent-1-ene oxide	85	88.0:12.0
(E)- $\beta$ -methylstyrene	(E)- $\beta$ -methylstyrene oxide	78	77.0:23.0
1,1-diphenylprop-1-ene	1,1-diphenylprop-1-ene oxide	81	72.5:27.5
2-naphthyl-cyclohex-1-ene	2-naphthyl-cyclohex-1-ene oxide	75	91.0:9.0
(E)-stilbene	(E)-stilbene oxide	89	71.0:29.0
(Z)-stilbene	(Z)-stilbene oxide	75	69.5:30.5
Data sourced from[2]			

## Carbohydrate-Derived Trifluoromethyl Ketone Catalysts

Another approach involves attaching a trifluoromethyl ketone to a carbohydrate scaffold, such as galactose. A study synthesized a galactose-derived trifluoromethyl ketone and evaluated its performance in the asymmetric epoxidation of various olefins.[4][5]

Substrate	Conversion (%)	Yield (%)	Enantiomeric Ratio (er)
(E)-stilbene	>99	95	87:13
1,2-dihydronaphthalene	90	70	83:17
Chalcone	85	80	75:25
(R)-limonene	95	75	-
Data sourced from[4]			

## Experimental Protocols

### General Procedure for Peptide-Catalyzed Epoxidation

The following is a representative experimental protocol for the epoxidation of alkenes using a peptide-embedded trifluoromethyl ketone catalyst.[2]

Materials:

- Peptide-trifluoromethyl ketone catalyst (e.g., Ac-L-Val-Pro-Tfk-(R)-Mba)
- Alkene substrate
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (30% aqueous solution)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH<sub>3</sub>CN)
- Water

Procedure:

- To a solution of the alkene (0.1 mmol) in acetonitrile (0.5 mL) is added an aqueous solution of potassium carbonate (0.5 M, 0.2 mL).

- The peptide-trifluoromethyl ketone catalyst (0.02 mmol) is added to the biphasic mixture.
- The reaction mixture is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (30%, 0.4 mmol) is added.
- The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.
- The enantiomeric ratio of the product is determined by chiral high-performance liquid chromatography (HPLC).<sup>[2]</sup>

## General Procedure for Carbohydrate-Catalyzed Epoxidation

The following protocol is representative for epoxidation reactions catalyzed by a galactose-derived trifluoromethyl ketone.<sup>[4]</sup>

Materials:

- Galactose-derived trifluoromethyl ketone catalyst
- Alkene substrate
- Oxone® (2KHSO<sub>5</sub>·KHSO<sub>4</sub>·K<sub>2</sub>SO<sub>4</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Acetonitrile (CH<sub>3</sub>CN)

- Water
- Ethylenediaminetetraacetic acid (EDTA) disodium salt

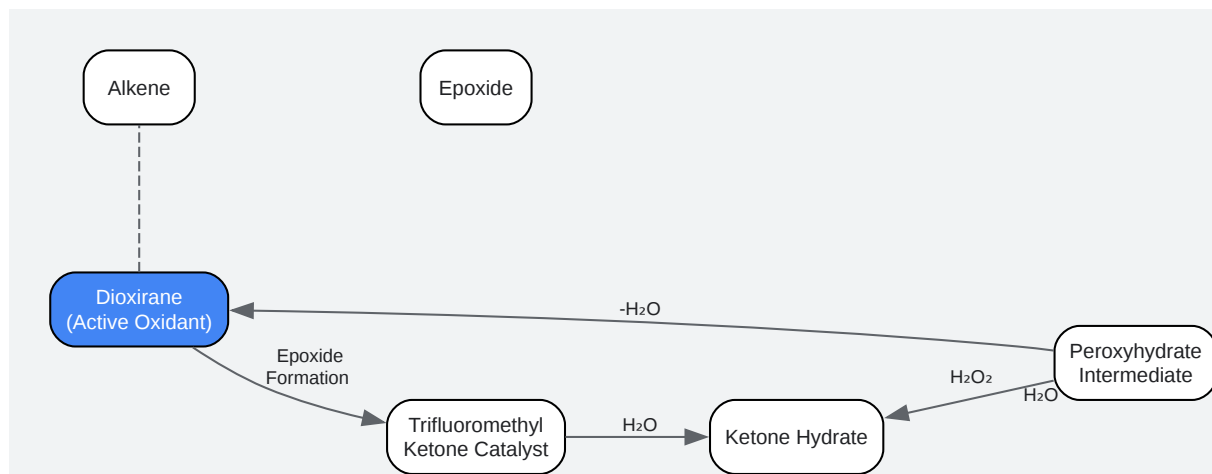
Procedure:

- The alkene (0.25 mmol) and the catalyst (0.075 mmol) are dissolved in acetonitrile (2.5 mL).
- A buffered aqueous solution of Oxone® (0.5 mmol) and sodium bicarbonate (1.25 mmol) in water (2.5 mL) containing EDTA disodium salt ( $2.1 \times 10^{-4}$  mmol) is added.
- The resulting biphasic mixture is stirred vigorously at 0 °C for 18 hours.
- The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
- The mixture is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The residue is purified by flash chromatography.
- The enantiomeric ratio is determined by chiral HPLC.<sup>[4]</sup>

## Visualizations

### Catalytic Cycle of Dioxirane-Mediated Epoxidation

The catalytic cycle for the epoxidation of alkenes by trifluoromethyl ketones involves the in-situ formation of a reactive dioxirane intermediate from the ketone and an oxidant.

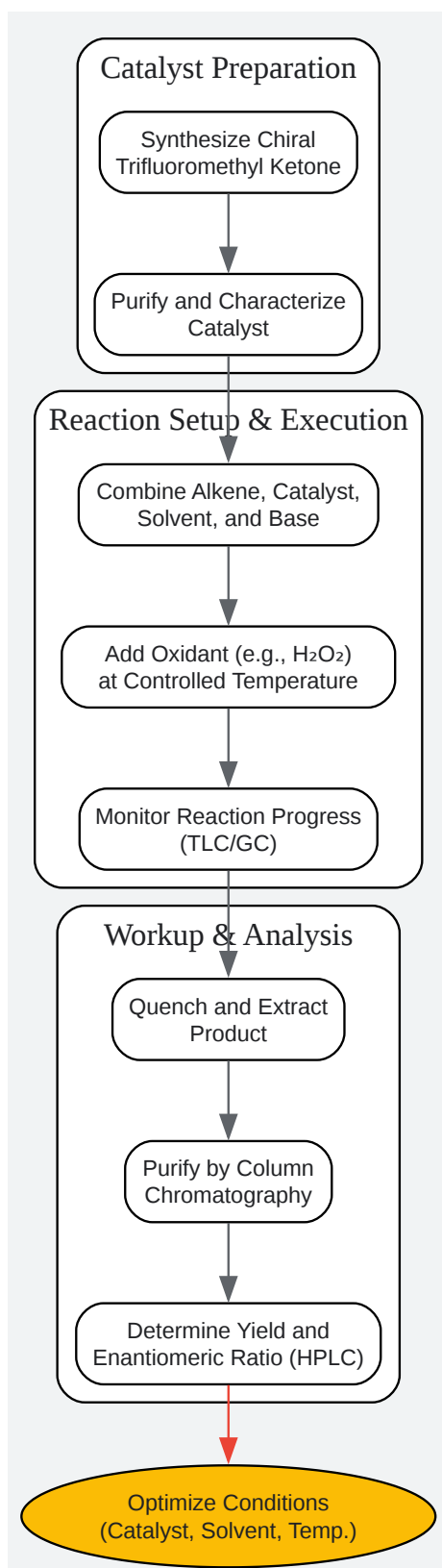


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Caption: Catalytic cycle for trifluoromethyl ketone-mediated epoxidation.

## Experimental Workflow for Catalyst Screening

A typical workflow for screening and optimizing trifluoromethyl ketone catalysts for enantioselective epoxidation.



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Caption: Workflow for evaluating trifluoromethyl ketone catalysts.



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